molecular formula C19H19N3O7S3 B2869962 (Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887203-03-4

(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2869962
CAS RN: 887203-03-4
M. Wt: 497.56
InChI Key: GPIAAGUZOUHOAD-VZCXRCSSSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a benzoyl group, a methylsulfonyl group, a sulfamoyl group, and a thiazole ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methylsulfonyl group could potentially be introduced via a sulfonation reaction . The benzoyl group might be introduced through a Friedel-Crafts acylation . The exact synthesis route would depend on many factors, including the desired yield, cost of reagents, and the need to avoid certain byproducts .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .

Scientific Research Applications

Novel Base-Induced Reactions

Research into base-induced reactions of compounds with similar structural motifs, such as substituted (1,2-benzisoxazol-3-yl) acetates, has revealed potential pathways for novel ring transformations. These transformations could be significant in synthesizing various heterocyclic compounds, which are crucial in drug development and synthetic organic chemistry (S. Ueda et al., 1988).

Characterization and Antimicrobial Activities

Compounds featuring benzothiazole-imino-benzoic acid structures have been synthesized and their complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown promising antimicrobial activities. This highlights the potential of such molecules in developing new antimicrobial agents, which could be explored for compounds with similar structural features (N. Mishra et al., 2019).

Synthesis and Electrophysiological Activity

The synthesis and investigation of cardiac electrophysiological activities of N-substituted imidazolylbenzamides demonstrate the potential of such compounds in developing new class III antiarrhythmic agents. This suggests that molecules with related structural components could be explored for their therapeutic potentials in cardiovascular diseases (T. K. Morgan et al., 1990).

Catalysis in Oxidation Reactions

Encapsulation of molybdenum(VI) complexes with ligands similar in structure to the query molecule in zeolite Y has shown to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research indicates the potential of such compounds in catalysis, particularly in sustainable and green chemistry applications (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

properties

IUPAC Name

ethyl 2-[2-(2-methylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S3/c1-3-29-17(23)11-22-14-9-8-12(32(20,27)28)10-15(14)30-19(22)21-18(24)13-6-4-5-7-16(13)31(2,25)26/h4-10H,3,11H2,1-2H3,(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIAAGUZOUHOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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